

The Discovery and Isolation of Shoreic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Shoreic Acid*

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An in-depth exploration of the historical discovery, isolation, and structural elucidation of **Shoreic Acid**, a dammarane triterpenoid of significant scientific interest.

Abstract

Shoreic Acid, a tetracyclic triterpene belonging to the dammarane class, has been a subject of phytochemical investigation since its initial discovery. This technical guide provides a comprehensive overview of the history of its discovery, the evolution of its isolation protocols, and the spectroscopic techniques employed for its structural elucidation. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the scientific workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this natural product.

Introduction

Shoreic Acid is a naturally occurring dammarane triterpenoid first identified in the mid-1970s. Triterpenoids of the dammarane type are known for their diverse biological activities, and are prominently found in the resin of trees from the Dipterocarpaceae family, from which the class of compounds derives its name.^[1] This guide will delve into the seminal work that led to the discovery of **Shoreic Acid** and trace the advancements in its isolation and characterization.

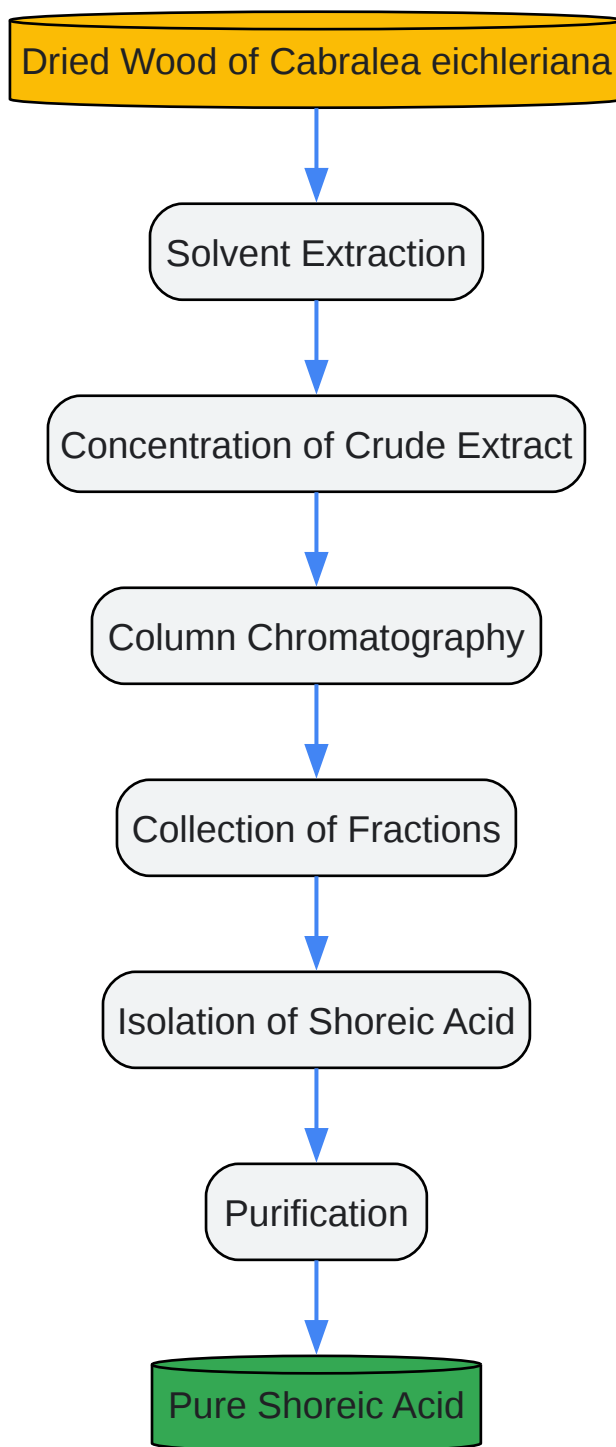
The Initial Discovery and Isolation

The first reported isolation of **Shoreic Acid** was in 1975 by M. M. Rao and his colleagues from the wood of *Cabralea eichleriana* DC., a plant belonging to the Meliaceae family.^{[1][2][3]} This discovery was part of a broader investigation into the chemical constituents of this plant species, which also led to the identification of several other dammarane triterpenes.^{[2][3]}

Original Isolation Protocol from *Cabralea eichleriana*

The pioneering work by Rao et al. laid the foundation for the isolation of **Shoreic Acid**. The general procedure involved solvent extraction of the plant material followed by chromatographic separation.

Experimental Workflow for the Initial Isolation of **Shoreic Acid**



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Caption: Initial isolation workflow for **Shoreic Acid**.

While the 1975 publication provides the foundational methodology, more recent studies have detailed the isolation of **Shoreic Acid** from other sources, such as the leaves of *Shorea guiso*.

In this instance, a dichloromethane extract of the air-dried leaves was subjected to column chromatography to yield **Shoreic Acid**.^[4] Another modern approach utilized high-speed countercurrent chromatography (HSCCC) for the preparative isolation of **Shoreic Acid** from *Cabralea canjerana*.

Structural Elucidation

The determination of the intricate structure of **Shoreic Acid** was a significant aspect of its initial discovery and has been further confirmed and refined over the years with the advent of more sophisticated analytical techniques.

Early Spectroscopic Analysis

The original structural elucidation by Rao et al. in 1975 relied on the spectroscopic techniques of the era, including:

- Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) moieties.
- Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation pattern of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR at the time, to provide information about the proton environment within the molecule.

Modern Spectroscopic Techniques for Confirmation

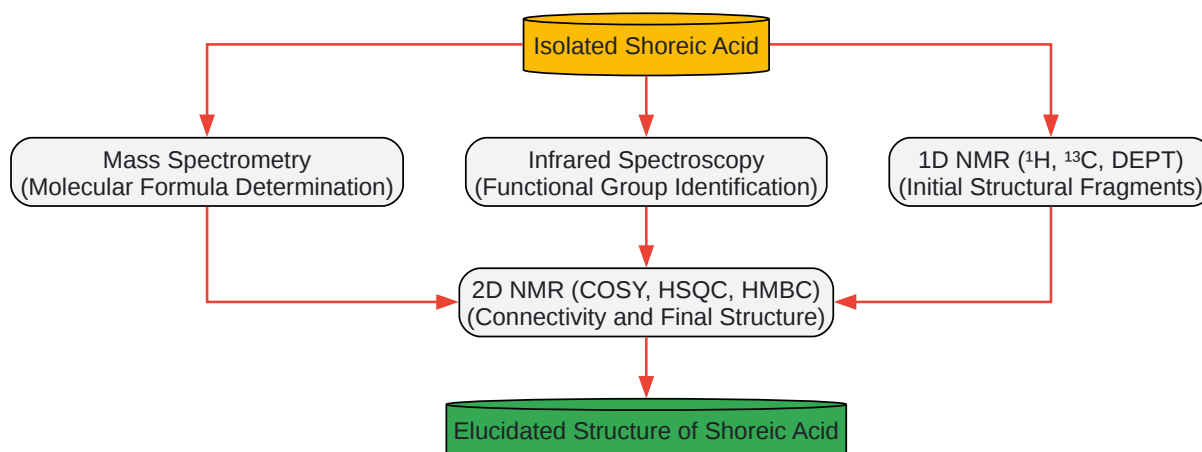
The structure of **Shoreic Acid** has been unequivocally confirmed using modern, high-resolution 1D and 2D NMR spectroscopy.^[4] These techniques provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

Key 2D NMR Experiments for **Shoreic Acid** Structure Elucidation:

- Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.^{[5][6][7]}

- Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure by connecting different fragments.[5][7][8]

Logical Workflow for Structure Elucidation of **Shoreic Acid**



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Caption: Workflow for the structural elucidation of **Shoreic Acid**.

Quantitative Data

Quantitative data from the isolation and characterization of **Shoreic Acid** is crucial for reproducibility and for understanding its physicochemical properties.

Property	Value	Source
Molecular Formula	C ₃₀ H ₅₀ O ₄	[2]
Molecular Weight	474.7 g/mol	[2]

Further quantitative data, such as percentage yield from the original isolation, melting point, and specific optical rotation, are detailed in the original 1975 publication by Rao et al.

Conclusion

The discovery and isolation of **Shoreic Acid** represent a significant contribution to the field of natural product chemistry. From its initial identification using classical phytochemical techniques to its comprehensive characterization by modern spectroscopic methods, the journey of **Shoreic Acid** showcases the advancements in the scientific exploration of natural products. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of novel therapeutics derived from natural sources. The detailed methodologies and historical context serve as a valuable resource for future investigations into **Shoreic Acid** and other dammarane triterpenoids.

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